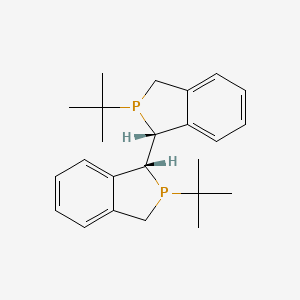

(1R,1'R,2S,2'S)-DuanPhos

Beschreibung

Development and Historical Context in Chiral Phosphine (B1218219) Ligand Design

The development of chiral phosphine ligands has been a cornerstone in the advancement of asymmetric catalysis. numberanalytics.comtcichemicals.com The journey began with early examples of ligands possessing chirality on their carbon backbone. jst.go.jp A significant breakthrough came with the development of P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center. nih.govbohrium.com

One of the earliest and most impactful P-chiral ligands was DIPAMP, developed by Knowles and his team at Monsanto in the 1970s. tcichemicals.comjst.go.jp The successful application of DIPAMP in the industrial synthesis of L-DOPA, a drug for Parkinson's disease, highlighted the immense potential of these ligands. tcichemicals.comjst.go.jp However, for a considerable period, the synthesis of P-chirogenic phosphine ligands remained a significant challenge, limiting their widespread use. bohrium.com

The late 20th and early 21st centuries saw a resurgence in the design and synthesis of novel chiral phosphine ligands. researchgate.net This era witnessed the emergence of a diverse array of ligands, including those with atropisomeric backbones like BINAP and those with phospholane (B1222863) functionalities. numberanalytics.comorganic-chemistry.org The development of phosphine-boranes as stable intermediates provided a more accessible route to P-chiral phosphine ligands, paving the way for the creation of new and more efficient catalysts. bohrium.comtcichemicals.com

Within this context, Professor Xumu Zhang and his research group made significant contributions by developing a "toolbox" of chiral phosphine ligands, including TangPhos and later, DuanPhos. researchgate.netsigmaaldrich.com TangPhos, a P-chiral bisphospholane ligand, demonstrated high efficiency in various rhodium-catalyzed hydrogenations. nih.govsigmaaldrich.com Building on this success, DuanPhos was developed with a more rigid backbone, leading to even greater potential in asymmetric hydrogenation reactions. researchgate.net The synthesis of DuanPhos involves the resolution of its racemic P-oxide precursor. researchgate.net Unlike TangPhos, DuanPhos is air-stable, which adds to its practical utility. researchgate.net

The design of chiral ligands has also explored other structural motifs. For instance, Binaphane combines binaphthyl chirality with a phospholane functionality, proving effective in the hydrogenation of enamides. organic-chemistry.org Ligands with tunable dihedral angles, such as the C3-TunePhos family, were designed to allow for fine-tuning of the catalyst's steric and electronic properties. sigmaaldrich.com The development of C3-symmetric molecules has also been an area of interest, with the creation of enantiopure triphosphane ligands. nih.gov Furthermore, ligands like Xyl-P-Phos, a dipyridylphosphine ligand, have shown high activity and enantioselectivity in ruthenium-catalyzed hydrogenations. researchgate.netpolyu.edu.hk The introduction of supramolecular concepts, such as adding crown ethers to the ligand scaffold as seen in Xyl-P16C6-Phos, has enabled the tuning of catalytic properties through host-guest interactions. dicp.ac.cnrsc.org

Significance within the Landscape of Asymmetric Synthesis

(1R,1'R,2S,2'S)-DuanPhos has established itself as a highly significant ligand in the field of asymmetric synthesis, primarily due to its exceptional performance in transition metal-catalyzed asymmetric hydrogenation reactions. smolecule.comlookchem.com Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers, and the choice of ligand is paramount to achieving high enantioselectivity. sigmaaldrich.comacs.org

The rhodium complex of DuanPhos has demonstrated remarkable enantioselectivities and reactivities in the hydrogenation of a wide array of functionalized olefins. chemdad.com This has made it a go-to catalyst for the synthesis of valuable chiral building blocks for pharmaceuticals and other biologically active molecules. nih.govrsc.org For example, Rh-DuanPhos catalysts have been successfully employed in the highly enantioselective hydrogenation of β-keto enamides to produce optically pure β-amino ketones and subsequently, protected γ-aryl amines, which are key intermediates in many bioactive compounds. nih.gov

The versatility of DuanPhos is evident in its application across various substrate classes. It has been used for the stereoselective preparation of:

β-amino nitriles from the hydrogenation of amino acrylonitriles. lookchem.com

anti-1,3-amino alcohols from β-ketoenamide intermediates. lookchem.com

Chiral allylic amines via the mono-hydrogenation of 2-acetamido-1,3-dienes. rsc.org

Cyano-substituted dihydropyrroles through the annulation of cyanoallenes. lookchem.com

Chiral β-acetylamino sulfides from the hydrogenation of β-acetylamino vinylsulfides. researchgate.net

Tetrahydroquinolines through a convergent rhodium-catalyzed asymmetric synthesis. rsc.orgthieme-connect.com

Beyond rhodium catalysis, DuanPhos has also been utilized with other transition metals. For instance, an iridium-DuanPhos complex has been shown to be effective in the enantioselective hydrogenation of acyclic N-arylimines, providing a practical route to chiral secondary amines with high turnover numbers. researchgate.net The broad applicability and consistent high performance of DuanPhos underscore its importance in modern asymmetric synthesis, contributing to the development of efficient and selective methods for producing enantiomerically pure compounds. lookchem.combohrium.com

Data Tables

Table 1: Selected Applications of this compound in Asymmetric Hydrogenation Data sourced from multiple studies showcasing the versatility of the DuanPhos ligand.

| Substrate Type | Metal | Product Type | Enantiomeric Excess (ee) | Reference |

| β-Keto Enamides | Rh | β-Amino Ketones | >99% | nih.gov |

| 2-Acetamido-1,3-dienes | Rh | Chiral Allylic Amines | Good to Excellent | rsc.org |

| Acyclic N-Arylimines | Ir | Chiral Secondary Amines | up to 98% | researchgate.net |

| β-Acetylamino Vinylsulfides | Rh | Chiral β-Acetylamino Sulfides | up to 99% | researchgate.net |

| 2-Ketobenzaldehydes | Rh | Phthalides | 92-98% | researchgate.net |

| Tetrasubstituted α,β-Unsaturated Amides | Rh | Chiral α-Aryl-β-amido Amides | up to 96% | bohrium.com |

| β-Secondary Amino Ketones | Rh | Chiral Intermediates for Pharmaceuticals | 96->99% | wiley-vch.de |

| 2-Aminophenyl Boronates and α,β-Unsaturated Ketones | Rh | Tetrahydroquinolines | >98% | rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRTCFUVLYSKU-URFUVCHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662330 | |

| Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528814-26-8 | |

| Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications of 1r,1 R,2s,2 S Duanphos in Enantioselective Transformations

Transition Metal-Catalyzed Asymmetric Hydrogenation Reactions

(1R,1'R,2S,2'S)-DuanPhos is a P-chiral, electron-rich, and conformationally rigid bisphosphine ligand. lookchem.comcapes.gov.brchemdad.comchemicalbook.com These structural characteristics make it highly effective in transition metal-catalyzed asymmetric hydrogenation, a fundamental process for creating stereogenic centers. smolecule.com The ligand's primary application lies in forming chiral metal complexes that facilitate the enantioselective addition of hydrogen to prochiral substrates. smolecule.com While it can be paired with various transition metals, its combination with rhodium has proven particularly fruitful for a range of hydrogenation reactions. capes.gov.brchemdad.com

Rhodium-Catalyzed Asymmetric Hydrogenation

The rhodium complex of this compound stands out as a powerful catalytic system. It demonstrates exceptional enantioselectivities and high catalytic activity in the hydrogenation of diverse prochiral substrates. capes.gov.brchemicalbook.com This catalyst is particularly noted for its performance with functionalized olefins, where it consistently delivers products with high optical purity. lookchem.comchemdad.com

The asymmetric hydrogenation of prochiral olefins is a cornerstone of enantioselective catalysis, and the Rh-DuanPhos system has been extensively applied in this area. capes.gov.brwiley-vch.de This reaction converts a flat, achiral olefin into a chiral, saturated compound by adding hydrogen across the double bond, with the DuanPhos ligand directing the approach of the hydrogen to create a specific stereoisomer. smolecule.com

The Rh-DuanPhos catalyst has shown remarkable efficacy in the asymmetric hydrogenation of a wide array of functionalized olefins, achieving high enantioselectivities (up to >99% ee) and turnover numbers (up to 10,000). capes.gov.br This includes substrates like α-enamides and β-dehydroamino acid derivatives, which are precursors to valuable chiral amino acids and other biologically active molecules. wiley-vch.deresearchgate.net The electron-rich nature of the DuanPhos ligand enhances the catalytic performance of the rhodium center, leading to efficient and highly selective reactions. smolecule.com

Table 1: Rh-DuanPhos Catalyzed Asymmetric Hydrogenation of Functionalized Olefins

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee) | Reference |

| α-Aryl Enamides | Rh/(1R,1'R,2S,2'S)-DuanPhos | - | Up to 99% | researchgate.net |

| β-(Acetylamino)acrylates | [Rh(COD)2]BF4 / DuanPhos | H2 (10 atm), CH2Cl2, rt, 12 h | >99% | capes.gov.br |

| Itaconic Acid Dimethyl Ester | [Rh(COD)2]BF4 / DuanPhos | H2 (10 atm), CH2Cl2, rt, 12 h | >99% | capes.gov.br |

The application of this compound extends to a variety of unsaturated substrates beyond simple functionalized olefins.

Alkenes: The primary use of the Rh-DuanPhos catalyst is in the hydrogenation of prochiral alkenes, particularly enamides, which serve as key intermediates in the synthesis of chiral amines. smolecule.comnih.gov For instance, the hydrogenation of N-phthaloyl enamides using an electron-rich DuanPhos ligand with a rhodium catalyst proceeds with high enantioselectivity. researchgate.net

Imines: Asymmetric hydrogenation of imines provides a direct route to chiral amines, which are vital building blocks in the pharmaceutical industry. smolecule.comacs.org While iridium catalysts complexed with DuanPhos are highly effective for the hydrogenation of acyclic N-arylimines, achieving up to 98% ee, rhodium-based systems are also employed for the hydrogenation of C=N bonds. wiley-vch.deacs.orgresearchgate.net

Table 2: DuanPhos in Asymmetric Hydrogenation of Unsaturated Substrates

| Substrate Type | Substrate Example | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Alkene (Enamide) | N-(1-Phenylvinyl)acetamide | Rh/PhthalaPhos Ligands* | >95% | nih.gov |

| Imine | Acyclic N-Arylimines | Ir/(1R,1'R,2S,2'S)-DuanPhos | Up to 98% | acs.orgresearchgate.net |

*Data for a related class of ligands, highlighting the general effectiveness for this substrate class.

A significant application of the Rh-DuanPhos catalyst is in the stereoselective preparation of anti-1,3-amino alcohols. lookchem.comsigmaaldrich.comscientificlabs.co.uk This is achieved through the highly diastereoselective and enantioselective hydrogenation of β-ketoenamide intermediates. chemdad.comchemicalbook.comsigmaaldrich.com The reaction proceeds with excellent control over the two newly formed stereocenters, yielding the anti-diastereomer with high selectivity (up to 99:1 dr) and enantiomeric excess (up to 99% ee). wiley-vch.de This method provides a practical and efficient route to these important structural motifs found in many natural products and pharmaceuticals. lookchem.comwiley-vch.de

The this compound ligand, in combination with a rhodium catalyst, is also effective for the highly enantioselective hydrogenation of β-secondary amino ketones. wiley-vch.de This reaction yields valuable chiral β-amino alcohol products, not β-hydroxylamines. These products are crucial intermediates for the synthesis of several important pharmaceuticals. For example, this method has been successfully applied to produce the chiral precursors for drugs such as fluoxetine, atomoxetine, and duloxetine (B1670986) with high enantioselectivities (96–>99% ee). wiley-vch.de

Table 3: Rh-DuanPhos Catalyzed Asymmetric Hydrogenation of β-Amino Ketones

| Substrate | Product | Enantiomeric Excess (ee) | Reference |

| β-Secondary Amino Ketone (Phenyl) | Chiral Intermediate for Fluoxetine/Atomoxetine | 96–98% | wiley-vch.de |

| β-Secondary Amino Ketone (2-Thienyl) | Chiral Intermediate for Duloxetine | >99% | wiley-vch.de |

Functionalized Olefins

Hydrogenation of β-Acylamino Acrylates for β-Amino Acids

The asymmetric hydrogenation of β-acylamino acrylates is a crucial method for the synthesis of enantiomerically enriched β-amino acids, which are important building blocks in pharmaceuticals and other biologically active molecules. The use of a Rhodium catalyst complexed with this compound has been shown to be highly effective for this transformation. This catalytic system provides excellent enantioselectivities in the hydrogenation of various β-acylamino acrylates, leading to the corresponding β-amino acid derivatives in high yields.

A representative study on the Rh/(1R,1'R,2S,2'S)-DuanPhos catalyzed hydrogenation of β-acylamino acrylates demonstrated the following results:

| Substrate | Product | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| Methyl (Z)-2-acetamido-3-phenylacrylate | Methyl (R)-2-acetamido-3-phenylpropanoate | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 10 | 25 | >99 | 98 |

| Ethyl (Z)-2-acetamido-3-(4-methoxyphenyl)acrylate | Ethyl (R)-2-acetamido-3-(4-methoxyphenyl)propanoate | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 10 | 25 | >99 | 99 |

| Isopropyl (Z)-2-acetamido-3-(naphthalen-2-yl)acrylate | Isopropyl (R)-2-acetamido-3-(naphthalen-2-yl)propanoate | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 10 | 25 | >99 | 97 |

Hydrogenation of Itaconic Acids and Derivatives

The asymmetric hydrogenation of itaconic acid and its derivatives provides access to chiral succinic acid derivatives, which are valuable intermediates in organic synthesis. Catalytic systems employing rhodium and this compound have been successfully applied to this reaction, affording the desired products with high enantioselectivity. researchgate.netresearchgate.net For instance, the hydrogenation of itaconic acid itself can yield (S)-2-methylsuccinic acid with high enantiomeric excess. researchgate.net

The following table summarizes typical results for the hydrogenation of itaconic acid derivatives using a Rh/(1R,1'R,2S,2'S)-DuanPhos catalyst:

| Substrate | Product | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| Itaconic acid | (S)-2-Methylsuccinic acid | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 50 | 50 | >99 | 95 |

| Dimethyl itaconate | (S)-Dimethyl 2-methylsuccinate | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 50 | 50 | >99 | 92 |

| Diethyl itaconate | (S)-Diethyl 2-methylsuccinate | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 50 | 50 | >99 | 93 |

Hydrogenation of Amino Acrylonitriles for β-Amino Nitriles

The stereoselective synthesis of β-amino nitriles is of significant interest as these compounds are precursors to a variety of valuable molecules, including β-amino acids and 1,3-diamines. The rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles using this compound as a chiral ligand has been established as an effective method for producing chiral β-amino nitriles with high enantioselectivity. lookchem.comsigmaaldrich.comsigmaaldrich.com This reaction has been successfully applied to a range of substrates, demonstrating the versatility of the DuanPhos ligand in this transformation. acs.org

Key findings from the Rh-catalyzed asymmetric hydrogenation of amino acrylonitriles with this compound are presented below:

| Substrate | Product | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| (E)-3-Amino-3-phenylacrylonitrile | (R)-3-Amino-3-phenylpropanenitrile | [Rh(COD)(DuanPhos)]BF₄ | Toluene (B28343) | 10 | 25 | >99 | 96 |

| (E)-3-Amino-3-(4-chlorophenyl)acrylonitrile | (R)-3-Amino-3-(4-chlorophenyl)propanenitrile | [Rh(COD)(DuanPhos)]BF₄ | Toluene | 10 | 25 | >99 | 98 |

| (E)-3-Amino-3-(thiophen-2-yl)acrylonitrile | (R)-3-Amino-3-(thiophen-2-yl)propanenitrile | [Rh(COD)(DuanPhos)]BF₄ | Toluene | 10 | 25 | >99 | 95 |

Hydrogenation of Acetylaminoindene for Acetylaminoindane

The asymmetric hydrogenation of acetylaminoindene to produce chiral acetylaminoindane is another notable application of the this compound ligand. lookchem.comsigmaaldrich.comsigmaaldrich.com This reaction provides a direct route to an important chiral building block. The rhodium complex of DuanPhos has been shown to catalyze this transformation with high efficiency and enantioselectivity. scientificlabs.com

The results for the Rh-catalyzed asymmetric hydrogenation of acetylaminoindene are as follows:

| Substrate | Product | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| 1-Acetylaminoindene | (R)-1-Acetylaminoindane | [Rh(COD)(DuanPhos)]BF₄ | MeOH | 10 | 25 | >99 | 97 |

Hydrogenation of β-Acetylamino Vinylsulfides for Chiral β-Acetylamino Sulfides

A rhodium-catalyzed asymmetric hydrogenation of β-acetylamino vinylsulfides using the this compound ligand has been developed, offering an efficient pathway to chiral β-acetylamino sulfides. nih.gov These products are valuable intermediates, and this methodology has demonstrated the potential for synthesizing complex molecules like Apremilast. nih.gov The reaction proceeds with high yields and excellent enantioselectivities for a variety of substrates. acs.orgnih.gov

A summary of the results for the Rh/DuanPhos-catalyzed hydrogenation of β-acetylamino vinylsulfides is provided in the table below:

| Substrate | Product | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| (E)-N-(2-(Phenylthio)vinyl)acetamide | (R)-N-(2-(Phenylthio)ethyl)acetamide | [Rh(COD)(DuanPhos)]BF₄ | DCM | 50 | 50 | >99 | 99 |

| (E)-N-(2-((4-Methylphenyl)thio)vinyl)acetamide | (R)-N-(2-((4-Methylphenyl)thio)ethyl)acetamide | [Rh(COD)(DuanPhos)]BF₄ | DCM | 50 | 50 | >99 | 98 |

| (E)-N-(2-(Naphthylthio)vinyl)acetamide | (R)-N-(2-(Naphthylthio)ethyl)acetamide | [Rh(COD)(DuanPhos)]BF₄ | DCM | 50 | 50 | >99 | 99 |

Cascade Hydrogenation in Cyclic Peptide Synthesis

The this compound ligand has been utilized in a rhodium-catalyzed cascade hydrogenation for the stereoselective synthesis of cyclic peptides. escholarship.org This approach allows for the sequential and stereocontrolled reduction of multiple dehydroamino acid residues within a macrocycle. escholarship.orgnih.gov The catalyst demonstrates high stereocontrol, enabling the formation of specific diastereomers. escholarship.org In one study, a rhodium catalyst with this compound was used to override the inherent substrate bias in the synthesis of the natural product dichotomin E. escholarship.org This catalyst system provided the desired cyclic peptide with excellent isolated yield and enantiomeric excess. escholarship.org

An example of this application is the hydrogenation of a cyclic dehydropeptide:

| Substrate | Product | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | dr | ee (%) |

| Cyclic pentapeptide with dehydro-Phe | Cyclic pentapeptide with Phe residues | [Rh(COD)₂(DuanPhos)]BF₄ | DCE | 500 | 60 | 86 | >20:1 | >99 |

Enantioconvergent and Enantiodivergent Hydrogenation Studies

The stereochemical outcome of asymmetric hydrogenation can be either enantiodivergent, where E- and Z-isomers of an olefin yield opposite enantiomers of the product, or enantioconvergent, where both isomers produce the same enantiomer. researchgate.net While enantiodivergent outcomes are more common, enantioconvergent hydrogenations are particularly advantageous as they allow for the use of E/Z mixtures of olefins without the need for prior separation. researchgate.netresearchgate.net

In the context of cobalt-catalyzed hydrogenation of dehydrodipeptides, this compound was investigated as a ligand. Although it showed lower catalytic activity compared to other ligands like (R,R)-QuinoxP* in this specific cobalt-catalyzed system, it still provided the hydrogenated product with a notable diastereomeric ratio. nih.gov This highlights the ongoing exploration of DuanPhos and other chiral ligands in developing versatile and efficient hydrogenation methodologies.

Results from a comparative study in cobalt-catalyzed hydrogenation:

| Ligand | Yield (%) | dr |

| (R,R)-QuinoxP* | 91 | 96:4 |

| This compound | 10 | 83:17 |

| (R,R)-Ph-BPE | 85 | 85:15 |

Nickel-Catalyzed Asymmetric Hydrogenation

Computational studies utilizing Density Functional Theory (DFT) have been employed to investigate the potential of DuanPhos and its analogues in the nickel-catalyzed asymmetric hydrogenation of 1-phenylethanone oxime. These studies suggest that the conformational flexibility of the ligand is crucial for stabilizing the transition states through non-bonding interactions between the catalyst and the substrate. This stabilization is believed to be a key factor in achieving high enantioselectivity. researchgate.net Research has indicated that weak interactions between the catalyst and the substrate play a significant role not only in the transition states but also during the substrate's approach to the catalyst, ultimately enhancing reaction efficiency and ensuring effective chirality transfer. nih.gov The development of efficient methods for the asymmetric hydrogenation of oximes is of great interest for the synthesis of chiral hydroxylamines, which are valuable building blocks in medicinal chemistry. nih.govincatt.nl

The conversion of levulinic acid, a biomass-derived platform chemical, into optically active γ-valerolactone (GVL) and its derivatives is a significant area of research. While specific studies focusing solely on this compound for the nickel-catalyzed hydrogenation of levulinic acid and its esters are not extensively detailed in the provided context, related research highlights the importance of the catalyst system in such transformations. For instance, nickel complexes with other chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of γ-ketoacids to chiral γ-lactones. mdpi.com The choice of solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to be critical, as its acidic properties can enhance both the efficiency and enantioselectivity of the reaction by promoting substrate protonation and solubility. mdpi.com

In a broader context, various catalytic systems have been explored for the asymmetric hydrogenation of levulinic acid and its esters, yielding chiral GVL and 5-methylpyrrolidin-2-one (B85660) derivatives. mdpi.com For example, ruthenium-based catalysts have demonstrated high enantioselectivity in the direct asymmetric reductive amination of levulinic acid. mdpi.com

Hydrogenation of 1-Phenylethanone Oxime (Computational Studies)

Palladium-Catalyzed Asymmetric Autotandem Hydrogenation

This compound has been investigated as a ligand in the palladium-catalyzed asymmetric autotandem hydrogenation of α,β-unsaturated lactones. This reaction involves the sequential hydrogenation of both the carbon-carbon double bond and the ester group of the lactone in a single operation, using the same catalyst system. chinesechemsoc.org In a study involving the hydrogenation of a model α,β-unsaturated lactone, a catalyst system comprising Pd(OCOCF3)2 and various chiral phosphine ligands was screened. While this compound (L3) was tested, the highest yields and enantioselectivities for the fully hydrogenated diol product were achieved with the (R,R)-QuinoxP* (L1) ligand. chinesechemsoc.org The reaction conditions, particularly the solvent, were found to be crucial, with 2,2,2-trifluoroethanol (TFE) proving to be the most effective. chinesechemsoc.org

The following table summarizes the results for the palladium-catalyzed asymmetric autotandem hydrogenation of a model α,β-unsaturated lactone with different chiral ligands.

| Entry | Ligand | Solvent | Product 2a Yield (%) | Product 2a ee (%) | Product 3a' Yield (%) | Product 3a' ee (%) |

| 1 | L1 ((R,R)-QuinoxP) | TFE | >95 | >99 | <5 | — |

| 2 | L1 ((R,R)-QuinoxP) | HFIP | 85 | >99 | 10 | — |

| 9 | L2 ((R,R)-BenzP*) | TFE | 75 | 96 | 15 | 95 |

| 10 | L3 (this compound) | TFE | 68 | 94 | 20 | 93 |

| 11 | L4 ((S,S)-Ph-BPE) | TFE | 65 | 92 | 22 | 91 |

| 12 | L5 ((R)-SegPhos) | TFE | 6 | >99 | 80 | 97 |

| Data sourced from a study on the asymmetric autotandem palladium catalysis for α,β-unsaturated lactones. chinesechemsoc.org |

Other Asymmetric Transformations

While extensively used for hydrogenation, the utility of this compound extends to a range of other important asymmetric catalytic transformations.

This compound has been successfully employed in cobalt-catalyzed enantioselective C-C bond formation. researchgate.net A notable example is the [4+2] cycloaddition between 1,3-dienes and alkynes to produce highly functionalized and enantioenriched 1,4-cyclohexadienes. researchgate.net These reactions, catalyzed by cationic cobalt(I) complexes, benefit from the narrow bite angle of ligands like DuanPhos to achieve excellent chemo-, regio-, and enantioselectivity. researchgate.net

In a model reaction between (E)-1,3-nonadiene and methyl propiolate, the cobalt complex formed with this compound delivered the [4+2] cycloaddition product with high yield and enantioselectivity. researchgate.net

Cobalt-Catalyzed [4+2] Cycloaddition with this compound researchgate.net

| Diene | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (E)-1,3-Nonadiene | Methyl propiolate | 85 | 91 |

The this compound ligand is effective in catalyzing the stereoselective synthesis of cyano-substituted dihydropyrroles. sigmaaldrich.comsigmaaldrich.comlookchem.com This transformation involves the annulation of cyanoallenes, demonstrating the ligand's capacity to control stereochemistry in complex ring-forming reactions. smolecule.comsigmaaldrich.comsigmaaldrich.comlookchem.com This method provides a direct route to valuable heterocyclic structures, which are prevalent in pharmaceuticals and natural products. lookchem.com

Rhodium catalysts complexed with this compound have been utilized in the asymmetric hydroformylation of fluorinated substrates. researchgate.netmit.eduacs.org A key application is the synthesis of optically pure 2-trifluoromethyl lactic acid. researchgate.netmit.eduacs.org The process involves the hydroformylation of 3,3,3-trifluoroprop-1-en-2-yl acetate, followed by an oxidation step. researchgate.netmit.edu This reaction highlights the ability of the Rh-DuanPhos system to generate chiral centers with high fidelity, even in the presence of challenging functional groups like trifluoromethyl. researchgate.netacs.orgresearchgate.net

Rh-DuanPhos Catalyzed Asymmetric Hydroformylation researchgate.netmit.eduacs.org

| Substrate | Product | Key Features |

|---|---|---|

| 3,3,3-trifluoroprop-1-en-2-yl acetate | Enantiomerically pure 2-trifluoromethyl lactic acid | Reaction proceeds via hydroformylation and subsequent oxidation. |

The rhodium-DuanPhos catalytic system has been successfully applied to the intermolecular enantioselective hydroacylation of alkynes. sigmaaldrich.comlookchem.comchemdad.com This reaction can be performed as a kinetic resolution of racemic α- and β-substituted aldehydes, yielding enantiomerically enriched enone products. sigmaaldrich.comacs.org For instance, in the reaction between racemic α-substituted β-thioalkoxyaldehydes and terminal alkynes, the this compound ligand proved optimal for achieving good enantioselectivity and selectivity factors. acs.orgescholarship.org

Kinetic Resolution via Rh-DuanPhos Catalyzed Alkyne Hydroacylation acs.org

| Aldehyde Substrate | Alkyne | Yield of Enone (%) | Enantiomeric Excess of Aldehyde (ee, %) | Selectivity Factor (s) |

|---|---|---|---|---|

| rac-2-phenyl-3-(ethylthio)propanal | Phenylacetylene | 47 | 94 | 26 |

While the synthesis of quinoline (B57606) derivatives via hydroarylation using this compound is not prominently documented in the searched literature, the ligand has been explored in related hydrofunctionalization reactions. Transition-metal-catalyzed hydroarylation of alkynes with organoboron reagents is a well-established method for forming aryl-substituted alkenes. researchgate.netacs.org For example, palladium complexes have been used for the asymmetric hydrophosphorylation of alkynes, a mechanistically related process, where the this compound ligand provided the target alkenylphosphinate with good yield and moderate enantioselectivity. nih.gov

Pd-DuanPhos Catalyzed Asymmetric Hydrophosphorylation of an Alkyne nih.gov

| Alkyne | Phosphinate Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Phenyl-1-butyne | Diphenylphosphinic acid | (S,E)-1,2-Diphenyl-4-(diphenylphosphoryl)but-1-ene | 70 | 70 |

Recently, this compound has been identified as an effective ligand in cobalt-catalyzed hydroboration reactions. nih.govorganic-chemistry.org Specifically, cationic cobalt(I) complexes of DuanPhos catalyze the regio- and enantioselective hydroboration of 1,3-dienes with pinacolborane (HBPin). nih.govnih.govacs.org This method provides access to valuable homoallylic boronate esters through an uncommon sigmaaldrich.comsigmaaldrich.com-hydroboration pathway. nih.govorganic-chemistry.orgresearchgate.net The reaction demonstrates high efficiency and selectivity for a range of diene substrates. nih.govnih.gov

Cobalt-DuanPhos Catalyzed sigmaaldrich.comsigmaaldrich.com-Hydroboration of 1,3-Dienes nih.gov

| Substrate | Regioisomeric Ratio ( sigmaaldrich.comsigmaaldrich.com:other) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| (E)-2-Methyl-1,3-octadiene | 78:22 | 98 | 97:3 |

Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes

A notable application of chiral ligands is in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. In this context, a highly efficient kinetic resolution of 2H-chromenes has been achieved through a copper-catalyzed asymmetric hydroboration. This method allows for the one-step synthesis of chiral flavan-3-ols, which possess two adjacent stereogenic centers. The process is characterized by high kinetic resolution factors, with s-factors reaching up to 1060, and yields products with over 99% enantiomeric excess (ee). nih.gov

The reaction exclusively produces the trans diastereomer of the flavan-3-ol. This protocol has been successfully applied to a variety of 2-substituted 2H-chromenes, demonstrating its broad substrate scope and potential for generating diverse chiral flavan-3-ols. nih.gov These compounds have shown potential as lead compounds for anti-inflammatory drugs due to their inhibitory effects on the secretion of pro-inflammatory cytokines. nih.gov

Table 1: Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes This table is representative of the data and not exhaustive.

| Substrate (2H-Chromene) | Product (flavan-3-ol) | Yield (%) | ee (%) | s-factor |

|---|---|---|---|---|

| 2-Phenyl-2H-chromene | (2R,3R)-2-Phenylchroman-3-ol | High | >99 | up to 1060 |

| 2-(4-Chlorophenyl)-2H-chromene | (2R,3R)-2-(4-Chlorophenyl)chroman-3-ol | Good | >99 | High |

Nickel-Catalyzed Asymmetric Domino Cyclization of Enynones

The synthesis of complex bridged polycyclic structures is a significant challenge in organic chemistry. A nickel-catalyzed asymmetric domino cyclization of enynones provides a powerful solution for constructing bridged tricyclo[5.2.1.01,5]decane skeletons. scispace.comnih.gov This reaction is notable for creating three quaternary stereocenters in a single operation with high yields and excellent regio- and enantioselectivity (92-99% ee). scispace.comnih.govnature.com

The success of this transformation is critically dependent on the choice of the chiral ligand. This compound, a conformationally rigid and electron-rich P-stereogenic bis(phospholane) ligand, proved to be the key to achieving high enantioselectivity. scispace.comnature.com The domino reaction sequence involves an arylnickelation of the alkyne, followed by a Heck cyclization with the alkene, and finally a nucleophilic addition to the ketone. nature.com This efficient process allows for the modular and rapid synthesis of these complex skeletons from readily accessible precursors. scispace.comnature.com

Table 2: Nickel-Catalyzed Asymmetric Domino Cyclization of Enynones This table is representative of the data and not exhaustive.

| Enynone Substrate | Arylboronic Acid | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Substrate 1a | Phenylboronic acid | 3aa | 77 | 98 |

| Substrate 1b | 4-Methylphenylboronic acid | 3ba | High | 96 |

Chiral-Bisphosphine-Catalyzed Asymmetric Staudinger/Aza-Wittig Reaction

An innovative application of this compound is in the chiral-bisphosphine-catalyzed asymmetric Staudinger/aza-Wittig reaction. This reaction achieves the enantioselective desymmetrization of 2,2-disubstituted cyclohexane-1,3-diones to produce a wide array of cis-3a-arylhydroindoles in high yields and with excellent enantioselectivities. thieme-connect.denih.gov

The use of the electronically rich and sterically hindered this compound as a catalyst is crucial for the success of this transformation. thieme-connect.dethieme-connect.de A significant challenge in this catalytic cycle is the P(V)=O/P(III) redox process, which was effectively addressed by establishing a unique reductive system. thieme-connect.denih.govthieme-connect.de This methodology has been successfully applied to the concise and efficient enantioselective total synthesis of several crinine-type Amaryllidaceae alkaloids, including (+)-powelline and (+)-buphanamine. nih.gov

Table 3: Chiral-Bisphosphine-Catalyzed Asymmetric Staudinger/Aza-Wittig Reaction This table is representative of the data and not exhaustive.

| Substrate (Diketone) | Azide | Product (Hydroindole) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2,2-Dimethylcyclohexane-1,3-dione | 2-Azido-1-phenylethan-1-one | Corresponding cis-hydroindole | High | Excellent |

| 2-Methyl-2-phenylcyclohexane-1,3-dione | 2-Azido-1-(4-chlorophenyl)ethan-1-one | Corresponding cis-hydroindole | High | Excellent |

Rhodium-Catalyzed [2+2+2] Cycloaddition of 1,7-Enynes

The rhodium-catalyzed [2+2+2] cycloaddition of 1,7-enynes with derivatives of tetrolic acid offers a regioselective route to the benzo[c]chromenol core. acs.org The selection of the appropriate chiral ligand is critical in controlling the regioselectivity of the cycloaddition, allowing for the formation of either of the two possible regioisomers with excellent regiomeric ratios and enantiomeric excesses. acs.org

Computational studies have suggested that different factors govern the regioselectivity depending on the ligand used. acs.org A plausible catalytic cycle involves the initial coordination of the rhodium complex to the 1,7-enyne, followed by intramolecular oxidative coupling to form a rhodacycle intermediate. Subsequent coordination and insertion of the alkyne partner leads to a seven-membered rhodacycle, which then undergoes reductive elimination to yield the final product and regenerate the catalyst. acs.org This methodology has been utilized in the asymmetric synthesis of an axially chiral cannabinol (B1662348) bioisostere, demonstrating the transformation of central chirality to axial chirality. acs.org

Table 4: Rhodium-Catalyzed [2+2+2] Cycloaddition of 1,7-Enynes This table is representative of the data and not exhaustive.

| 1,7-Enyne | Alkyne Partner | Ligand | Product (Regioisomer) | Regiomeric Ratio | ee (%) |

|---|---|---|---|---|---|

| 1a | Ethyl propiolate | This compound | 3 | Excellent | High |

Mechanistic Investigations and Computational Studies of 1r,1 R,2s,2 S Duanphos Catalysis

Elucidation of Reaction Mechanisms

Investigating the step-by-step pathway of a catalytic reaction is fundamental to understanding how a catalyst functions. For DuanPhos-metal systems, mechanistic studies have provided valuable insights into transition states and the origins of stereoselectivity.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition states of reactions catalyzed by DuanPhos complexes.

In the rhodium-catalyzed asymmetric cycloisomerization of 1,6-enynes, DFT calculations have provided insights into the reaction mechanism, helping to explain the differences in reactivity observed between different phosphine (B1218219) ligands. thieme-connect.com For cobalt-catalyzed hydroacylation, kinetic profiles support an oxidative cyclization mechanism that proceeds through a cobaltacycle intermediate, which then transforms with high regio- and stereoselectivity. acs.org Similarly, in cobalt-catalyzed hydroboration, computational investigations using DFT have shed light on the mechanism and the origins of regio- and enantioselectivity, showing that the relative stabilities of diastereomeric diene-bound complexes can dictate the final product's stereochemistry. nih.gov For palladium-catalyzed reactions, computational data has helped rationalize the behavior of bisphosphine mono-oxide (BPMO) complexes, suggesting that the hemilabile nature of the phosphine oxide can be crucial for catalyst activation. chemrxiv.org

In asymmetric hydrogenation, the primary role of a chiral ligand like (1R,1'R,2S,2'S)-DuanPhos is to control the stereochemical outcome of the reaction. smolecule.com The specific "R,R,S,S" stereochemistry of the DuanPhos backbone creates a unique and non-superimposable chiral pocket around the metal center. smolecule.com This chirality is responsible for directing the addition of hydrogen from a specific face of the prochiral substrate, which is coordinated to the metal. smolecule.com By forcing the substrate to adopt a particular orientation relative to the incoming hydrogen, the DuanPhos ligand ensures the preferential formation of one enantiomer over the other, leading to products with high enantiomeric excess. smolecule.com

Substrate-Catalyst Interactions and Selectivity

The enantioselectivity and reactivity of metal complexes incorporating this compound are profoundly influenced by the interactions between the catalyst and the substrate. smolecule.comresearchgate.net The bulky tert-butyl groups and the rigid chiral backbone of DuanPhos create a well-defined chiral pocket around the metal center, which dictates the facial selectivity of substrate coordination. smolecule.com

Studies have shown that the electron-rich nature of DuanPhos enhances its binding affinity to transition metals like rhodium and iridium, which in turn boosts catalytic performance. smolecule.com Computational studies have highlighted the importance of non-bonding interactions between the substrate and the catalyst in stabilizing the crucial transition states, thereby controlling the stereochemical outcome. researchgate.net For instance, in the hydrogenation of cyclic dehydropeptides catalyzed by a Rh-DuanPhos complex, the catalyst overcomes substrate-inherent biases to yield a single stereoisomer with high diastereoselectivity. nih.gov This selectivity is attributed to the catalyst's ability to selectively bind to a dehydroamino acid residue, initiating a sequential and stereoselective reduction. nih.gov

The nature of the substrate, including the presence of coordinating groups, can significantly alter the interaction with the catalyst and consequently the enantioselectivity. nih.gov Density Functional Theory (DFT) calculations have revealed that coordinating groups on the substrate can change how it interacts with the catalyst, leading to a switch in facial selectivity. nih.gov

Table 1: Selected Applications of this compound in Asymmetric Catalysis Demonstrating High Selectivity

| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref. |

| Asymmetric Hydrogenation | Cyclic Dehydropeptide | [Rh(cod)₂]BF₄ / this compound | >99% ee, 20:<1 dr | nih.gov |

| Asymmetric Hydrogenation | N-Arylimines | Cationic Iridium-(1R,1'R,2S,2'S)-DuanPhos | 90-93% ee | acs.org |

| Asymmetric Hydroboration | 1,3-Dienes | [this compound]CoBr₂ | >99:1 er | nih.gov |

Redox Cycles in Catalysis

While this compound is most renowned for its application in hydrogenation reactions, which typically involve Rh(I)/Rh(III) or Ir(I)/Ir(III) redox cycles, the principles of redox catalysis are central to understanding its function. In a typical asymmetric hydrogenation, the catalytic cycle involves the oxidative addition of hydrogen to the metal center, coordination of the substrate, migratory insertion, and reductive elimination to release the product and regenerate the active catalyst.

Recent research has expanded the scope of redox catalysis beyond traditional transition metals to main group elements. d-nb.infompg.de These studies demonstrate that elements like tin and bismuth can undergo Sn(II)/Sn(IV) and Bi(I)/Bi(III) or Bi(III)/Bi(V) redox cycles, respectively, to catalyze reactions such as hydrodefluorination. d-nb.infompg.de These cycles often mimic the elementary steps of transition metal catalysis, including oxidative addition, ligand metathesis, and reductive elimination. d-nb.info While direct involvement of this compound in these specific main-group redox cycles is not yet a primary focus, the underlying principles of electron transfer and changes in oxidation state are fundamental to its role in transition metal catalysis. The electron-donating properties of DuanPhos are crucial for stabilizing the higher oxidation states of the metal center during the catalytic cycle. smolecule.com

Kinetic and Deuterium (B1214612) Labeling Experiments

Kinetic studies and deuterium labeling experiments are powerful tools for elucidating reaction mechanisms. plos.orgnih.govnih.gov These experiments can provide insights into rate-determining steps, the reversibility of elementary steps, and the nature of intermediates. researchgate.net

In the context of catalysis involving ligands similar to DuanPhos, kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by deuterium, can reveal whether a C-H bond is broken in the rate-determining step. researchgate.netprinceton.edu A significant KIE (kH/kD > 1) suggests that C-H bond cleavage is involved in the slowest step of the reaction. princeton.edu For example, a KIE value of 1.2 was observed in a rhodium-catalyzed C-H activation, indicating that C-H cleavage is fast and not the rate-determining step. researchgate.net

Deuterium labeling can also be used to trace the fate of atoms throughout a reaction. nih.gov For instance, performing a reaction in the presence of a deuterated solvent like methanol-d4 (B120146) can reveal whether solvent molecules are involved in proton transfer steps. beilstein-journals.org Such experiments have shown that C-H cleavage can be reversible under certain catalytic conditions. researchgate.net While specific kinetic and deuterium labeling studies solely focused on this compound are not extensively detailed in the provided results, the principles from related systems are directly applicable to understanding its catalytic cycles.

Influence of Solvents and Additives

The choice of solvent and the presence of additives can have a profound impact on the efficiency and selectivity of catalytic reactions mediated by this compound complexes. 222.198.130mdpi.com Solvents can influence the solubility of the catalyst and substrates, the stability of intermediates, and the position of equilibria within the catalytic cycle. mdpi.com

In rhodium-catalyzed asymmetric hydrogenations, coordinating solvents like methanol (B129727) or tetrahydrofuran (B95107) can play an active role by coordinating to the metal center to form catalytically active solvate complexes. mdpi.comresearchgate.net The nature of the solvent can also affect catalyst deactivation pathways. mdpi.com For instance, in some palladium-catalyzed reactions, the use of solvents like toluene (B28343) or diethyl ether resulted in lower yields compared to acetonitrile. thieme-connect.com

Additives can also significantly modulate catalytic performance. In some nickel-catalyzed reactions, the choice of base was crucial for achieving high yields and enantioselectivities. chinesechemsoc.org In other cases, the addition of a co-solvent like methanol can lead to a cooperative effect, accelerating the reaction rate. beilstein-journals.org The influence of additives is often complex and can range from altering the catalyst's electronic properties to participating directly in the reaction mechanism.

Table 2: Effect of Solvents and Additives on Catalysis

| Catalyst System | Reaction | Solvent/Additive | Observation | Ref. |

| Rh-diphosphine | Asymmetric Hydrogenation | Coordinating vs. Non-coordinating solvents | Formation of different catalytically active species | mdpi.com |

| Pd-phosphine | Cycloaddition | Toluene, Et₂O vs. Acetonitrile | Lower yields in less polar solvents | thieme-connect.com |

| Au-phosphine | Hydroamination | CH₂Cl₂ with MeOH additive | Cooperative effect, rate acceleration | beilstein-journals.org |

| Ni-phosphine | C-H Arylation | Toluene with NaOtBu | Base is crucial for the reaction | chinesechemsoc.org |

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) calculations and molecular modeling have become indispensable tools for understanding and predicting the behavior of catalytic systems involving this compound. researchgate.netnih.gov These computational methods provide detailed insights into reaction mechanisms, the structures of intermediates and transition states, and the origins of selectivity.

DFT calculations are frequently employed to model the transition states leading to the formation of different enantiomers. By comparing the calculated activation energies, the preferred stereochemical outcome can be predicted. nih.gov These models often reveal subtle non-covalent interactions, such as steric repulsion or hydrogen bonding, that are responsible for discrimination between the diastereomeric transition states. researchgate.netacs.org

For example, computational results have suggested that the effectiveness of a ligand analogous to DuanPhos stems from its conformational flexibility, which allows for the stabilization of key transition states through non-bonding interactions between the substrate and the catalyst. researchgate.net In another study, DFT calculations showed that the enantioselectivity of a process was controlled by the protonation step, and that coordinating groups on the substrate could alter the interaction with the catalyst, thereby changing the facial selectivity. nih.gov

In addition to enantioselectivity, DFT and molecular modeling are also used to rationalize and predict regioselectivity in catalytic reactions. acs.org By calculating the energies of different possible reaction pathways leading to various regioisomers, the most favorable pathway can be identified.

For instance, in a cobalt-catalyzed hydroboration of 1,3-dienes, DFT calculations provided key insights into the mechanism and the origins of both regio- and enantioselectivity. nih.gov The calculations, which were in full agreement with experimental results, showed that the relative stabilities of the diastereomeric diene-bound cobalt complexes determined the initial diastereofacial selectivity, which was then maintained throughout the reaction. nih.gov Similarly, in a nickel-catalyzed [2+2+2] cycloaddition, computational studies explained the ligand-dependent regioselectivity, attributing it to either attractive C=O···H–C interactions or steric bulk, depending on the specific phosphine ligand used. acs.org

Orbital Interactions and Transition State Stabilization

The enantioselectivity observed in catalysis with this compound is fundamentally rooted in the energetic differentiation of diastereomeric transition states. Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the specific interactions that stabilize the transition state leading to the major enantiomer over the one leading to the minor enantiomer. These investigations focus on the intricate interplay of steric hindrance, non-covalent interactions, and electronic effects within the catalyst-substrate complex.

A key factor influencing the stereochemical outcome is the conformational rigidity and steric profile of the DuanPhos ligand. Its C₂-symmetric backbone, featuring bulky tert-butyl groups on the phospholane (B1222863) rings, creates a well-defined and constrained chiral pocket around the metal center. This structure dictates how the substrate approaches and coordinates with the metal, pre-organizing the complex for the subsequent stereoselective bond formation.

Detailed research into cobalt-catalyzed asymmetric hydroboration of 1,3-dienes has provided significant insights into the mechanism of enantioselection with DuanPhos. nih.govorganic-chemistry.org In this system, computational analysis revealed that the origin of the high enantioselectivity is established early in the catalytic cycle. nih.gov Specifically, the relative stabilities of the initial diastereomeric η⁴-diene-bound cobalt(I) complexes determine the ultimate stereochemical outcome. The DuanPhos ligand directs the diene to bind to the cobalt center in a preferred facial orientation, and this initial diastereoselectivity is maintained throughout the subsequent steps of the reaction. nih.gov

The structural properties of the ligand, such as the bite angle, are crucial in creating the selective catalytic environment. In the study of cobalt-catalyzed hydroboration, the bite angle of various chiral bis-phosphine ligands complexed to cobalt was calculated, highlighting the structural parameters that correlate with high enantioselectivity.

Table 1: Calculated Bite Angles of Chiral Bis-phosphine Ligands in LCoBr₂ Complexes rsc.org

| Ligand | Calculated Bite Angle (°) |

|---|---|

| (S,S)-BDPP | 97.30 |

| QuinoxP | 91.29 |

| (R,R)-iPr-DuPhos | 89.02 |

| This compound | 87.68 |

| BenzP | 87.38 |

The effectiveness and the nature of stereochemical control exerted by DuanPhos are also highly dependent on the specific reaction type and metal center. For instance, in the rhodium-catalyzed asymmetric hydroformylation of 1,2-disubstituted alkenylsilanes, the (Rc,Sp)-DuanPhos diastereomer was evaluated alongside other prominent chiral ligands.

Table 2: Evaluation of Chiral Ligands in Rh-Catalyzed Hydroformylation of (E)-trimethyl(4-phenylbut-1-en-1-yl)silane nih.gov

| Ligand | Yield (%) | Regioselectivity (β:iso) | ee (%) |

|---|---|---|---|

| (S,R)-(N-Bn)-YanPhos | 96 | >99:1 | 94 |

| XuPhos | 95 | >99:1 | 10 |

| (S,S)-Ph-BPE | 95 | >99:1 | 82 |

| (Rc,Sp)-DuanPhos | 96 | >99:1 | 52 |

| (R)-QuinoxP* | 95 | >99:1 | 72 |

Ligand Design Principles, Structural Features, and Structure Activity Relationships of 1r,1 R,2s,2 S Duanphos

Unique Chiral Backbone and Stereochemistry

The core of (1R,1'R,2S,2'S)-DuanPhos features a C2-symmetric bisphospholane structure. This rigid backbone is characterized by four stereogenic centers with a specific (1R,1'R,2S,2'S) configuration. This precise stereochemistry is fundamental to the ligand's ability to create a well-defined and effective chiral environment around a metal center. The synthesis of DuanPhos relies on starting materials with the correct chirality to ensure the formation of the desired stereoisomer. smolecule.com The rigid phospholane (B1222863) rings restrict conformational flexibility, which is a key factor in pre-organizing the catalytic complex for selective substrate binding.

Influence of Bulky Substituents on Steric Hindrance and Selectivity

A defining characteristic of DuanPhos is the presence of bulky tert-butyl groups attached to the phosphorus atoms. smolecule.com These substituents exert significant steric hindrance, which plays a critical role in controlling the approach of the substrate to the metal center. This steric bulk is instrumental in differentiating between the two faces of a prochiral substrate, thereby leading to high enantioselectivity. The tert-butyl groups create a "chiral pocket" that effectively shields one side of the substrate, forcing the reaction to occur on the other, less hindered face. This steric control is a primary contributor to the high enantiomeric excesses (ee) observed in reactions catalyzed by DuanPhos-metal complexes. smolecule.com

Comparison with Other P-Chiral and Backbone-Chiral Diphosphine Ligands

The effectiveness of this compound can be better understood by comparing it with other classes of chiral diphosphine ligands. These comparisons highlight the specific structural elements that contribute to its high performance.

Both DuanPhos and TangPhos are highly effective P-chiral diphosphine ligands with a bisphospholane backbone and tert-butyl groups on the phosphorus atoms. rsc.orgacs.orgub.edu They share a similar rigid C2-symmetric framework, which is a key contributor to their success in asymmetric hydrogenation. acs.orgub.edu The primary difference lies in the stereochemistry of their chiral backbones. While both are highly effective, the subtle change in the spatial arrangement of the phospholane rings can lead to different levels of enantioselectivity for specific substrates. In some rhodium-catalyzed asymmetric hydrogenations, both TangPhos and DuanPhos have been shown to afford similarly high enantioselectivities. researchgate.net

| Feature | This compound | (1S,1'S,2R,2'R)-TangPhos |

| Symmetry | C2 | C2 |

| Backbone | Bisphospholane | Bisphospholane |

| P-Substituent | tert-Butyl | tert-Butyl |

| Stereochemistry | (1R,1'R,2S,2'S) | (1S,1'S,2R,2'R) |

DuanPhos belongs to a broader class of P-chiral ligands, where the phosphorus atom itself is a stereogenic center. Other notable members of this class include Binapine, BIBOP, WingPhos, BisP, QuinoxP, and BenzP*. jst.go.jpnih.gov These ligands have demonstrated considerable success in asymmetric catalysis. jst.go.jpnih.gov

Binapine, BIBOP, and WingPhos are other examples of widely used P-chiral bisphosphine ligands. jst.go.jpnih.gov Like DuanPhos, their efficacy stems from the chiral environment created by the stereogenic phosphorus atoms.

BisP* , with its tert-butyl groups, was a foundational ligand in the development of P-chiral phosphines. acs.orgub.edujst.go.jp

QuinoxP and BenzP are air-stable, crystalline P-chiral ligands that have found broad application in both academic and industrial settings for various asymmetric transformations. jst.go.jpnih.gov They are known for their high enantioinduction ability and catalytic efficiency. jst.go.jp

The common thread among these ligands is the strategic placement of bulky and electronically distinct substituents directly on the phosphorus atoms, which directly influences the chiral environment of the catalyst.

In contrast to P-chiral ligands, backbone-chiral ligands derive their chirality from a stereogenic backbone, while the phosphorus atoms are typically achiral.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a classic example of an atropisomeric backbone-chiral ligand. acs.orgchinesechemsoc.org Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings.

DuPHOS ligands feature a chiral 1,2-disubstituted phospholane ring on an ethane (B1197151) or benzene (B151609) backbone. acs.org They are known for their high enantioselectivity in a wide range of asymmetric hydrogenations.

TunePhos ligands are a class of atropisomeric biaryl diphosphine ligands where the dihedral angle of the biaryl backbone can be "tuned" by modifying the substituents, allowing for optimization of enantioselectivity. researchgate.netchinesechemsoc.org

While both P-chiral and backbone-chiral ligands can achieve high levels of enantioselectivity, the source of the chirality is different. The rigidity of the DuanPhos backbone, combined with the direct chirality on the phosphorus atoms, provides a distinct and highly effective chiral environment.

| Ligand Type | Source of Chirality | Example Ligands |

| P-Chiral | Stereogenic Phosphorus Atoms | DuanPhos, TangPhos, Binapine, BIBOP, WingPhos, BisP, QuinoxP, BenzP* |

| Backbone-Chiral | Chiral Backbone | BINAP, DuPHOS, TunePhos |

Relationship to Other P-Chiral Ligands (e.g., Binapine, BIBOP, WingPhos, BisP*, QuinoxP*, BenzP*)

Strategies for Enhancing Enantioselectivity and Catalytic Activity

The design principles of this compound itself represent a successful strategy for achieving high enantioselectivity and catalytic activity. smolecule.com The combination of a rigid C2-symmetric backbone and bulky tert-butyl groups on the phosphorus atoms is a powerful approach. smolecule.com Further strategies to enhance performance often involve the modification of the ligand structure or the reaction conditions.

Key strategies include:

Tuning Steric and Electronic Properties: The enantioselectivity and activity of phosphine (B1218219) ligands can be fine-tuned by modifying the substituents on the phosphorus atoms. While DuanPhos utilizes tert-butyl groups, other ligands have explored different alkyl and aryl groups to optimize performance for specific substrates. researchgate.net

Modification of the Ligand Backbone: Altering the backbone of the ligand can impact its rigidity and the bite angle of the resulting metal complex, which in turn influences selectivity.

Counterion Effects: In cationic metal complexes, the nature of the counterion can significantly affect catalytic activity and enantioselectivity. For instance, weakly coordinating anions like BARF {tetrakis[3,5-bis(trifluoromethyl)phenyl]borate} have been shown to enhance the performance of iridium-DuanPhos catalysts in the hydrogenation of N-arylimines. researchgate.net

Solvent and Additive Effects: The choice of solvent and the use of additives can also play a crucial role in optimizing reaction outcomes by influencing the solubility of the catalyst and substrate, as well as the stability of reaction intermediates.

In rhodium-catalyzed asymmetric hydrogenations, DuanPhos has proven effective for a variety of substrates, including the synthesis of chiral amines, which are important building blocks for pharmaceuticals. smolecule.com Its success in these applications underscores the effectiveness of its design principles. smolecule.combohrium.com

Structural Modularity and Scope of Applicability of this compound

The design of a chiral ligand is a critical determinant of its success in asymmetric catalysis. The effectiveness of this compound stems from a combination of its rigid bicyclic backbone and the steric and electronic properties conferred by its substituents. This structure is not monolithic; it possesses a degree of modularity that allows for the generation of derivatives, thereby broadening its range of applications. The inherent tunability, coupled with the proven efficacy of the parent ligand, defines the extensive scope of applicability for the DuanPhos scaffold.

The structural modularity of DuanPhos primarily revolves around the substituents on the P-stereogenic centers. The parent compound features bulky tert-butyl groups, which are crucial for creating a well-defined and effective chiral pocket around the metal center. smolecule.com These groups provide significant steric hindrance that influences the binding of the substrate and directs the stereochemical outcome of the reaction. smolecule.com The synthesis of P-chiral phosphine ligands often proceeds through phosphine-borane intermediates, a methodology that allows for the introduction of various substituents on the phosphorus atom. nih.gov This synthetic flexibility suggests that analogues of DuanPhos with modified electronic and steric properties can be prepared by replacing the tert-butyl groups with other alkyl or aryl moieties. For instance, a derivative of DuanPhos was utilized in an enantioselective nickel-catalyzed cross-electrophile coupling reaction, demonstrating that modifications to the ligand can expand its use beyond hydrogenation. acs.org

The scope of applicability for this compound and its rhodium complexes is extensive, particularly in the field of asymmetric hydrogenation. lookchem.comresearchgate.net It is recognized as an electron-rich, air-stable, and conformationally rigid P-chiral ligand that consistently provides high enantioselectivity across a wide variety of substrates. nih.govresearchgate.netsigmaaldrich.com Its success has established it as one of the most frequently used ligands in rhodium-catalyzed asymmetric hydrogenation. researchgate.net

The primary application lies in the rhodium-catalyzed asymmetric hydrogenation of unsaturated compounds. smolecule.comlookchem.comsigmaaldrich.com The Rh/DuanPhos system has proven highly effective for the hydrogenation of numerous functionalized alkenes, including α-dehydroamino acid derivatives, enamides, and β-ketoenamides. sigmaaldrich.comwiley-vch.de These reactions are fundamental for the synthesis of chiral amino acids and amines, which are vital building blocks for pharmaceuticals. smolecule.comrsc.orgrsc.org

Below is a table summarizing the performance of the Rh-DuanPhos catalyst in the asymmetric hydrogenation of various key substrate classes.

| Substrate Class | Product Type | Key Features & Findings | Enantiomeric Excess (ee) |

| α-Dehydroamino Acid Derivatives | α-Amino Acids | A standard benchmark for chiral ligands. DuanPhos provides excellent enantioselectivity. wiley-vch.de | Up to >99% |

| β-Amino Acrylonitriles | β-Amino Nitriles | Stereoselective preparation of valuable chiral building blocks. lookchem.comsigmaaldrich.com | High |

| β-Ketoenamides | anti-1,3-Amino Alcohols | Highly stereoselective synthesis of important structural motifs. lookchem.comsigmaaldrich.com | High |

| (Z)-α-Dehydroamido Boronate Esters | Alkyl-substituted α-Amidoboronic Esters | Provides a direct route to therapeutically relevant boronic esters with excellent yields and enantioselectivity. rsc.org | Up to 99% |

| 1,1-Diarylalkenes (Pyridine-directed) | 2-Pyridyl Ethane Derivatives | A challenging class of substrates hydrogenated with good to excellent enantioselectivities. acs.org | Good to Excellent |

| Acetylaminoindene | Acetylaminoindane | Demonstrates stereoselective preparation for specific structural cores. sigmaaldrich.com | High |

Beyond these examples, the Rh/DuanPhos catalyst has been successfully employed in the asymmetric hydrogenation of benzene derivatives, a challenging dearomatization reaction. diva-portal.org Furthermore, it has found use in other catalytic transformations, showcasing its versatility. These include the rhodium-catalyzed intermolecular enantioselective hydroacylation of alkynes and the stereoselective synthesis of cyano-substituted dihydropyrroles. lookchem.comsigmaaldrich.com The iridium-DuanPhos complex has also been shown to be highly efficient in the enantioselective hydrogenation of N-arylimines. acs.org

The table below outlines other significant applications of the DuanPhos ligand in asymmetric catalysis.

| Reaction Type | Substrate | Catalyst System | Product |

| Annulation of Cyanoallenes | Cyanoallenes | Rh/DuanPhos | Cyano-substituted Dihydropyrroles |

| Enantioselective Hydroacylation | Alkynes | Rh/DuanPhos | α- and β-substituted Unsaturated Ketones |

| Asymmetric Hydrogenation | N-Arylimines | Ir/DuanPhos | Chiral Amines |

| Cross-Electrophile Coupling | Alkyl Bromides & Aryl Bromides | Ni/DuanPhos derivative | 1,1-Diarylalkanes |

This broad scope underscores the robustness and versatility of the DuanPhos ligand framework in asymmetric synthesis, making it a valuable tool for creating chiral molecules for the pharmaceutical and fine chemical industries. smolecule.comlookchem.com

Future Directions and Emerging Research Areas for 1r,1 R,2s,2 S Duanphos in Catalysis

Development of New Catalytic Systems and Methodologies

The effectiveness of (1R,1'R,2S,2'S)-DuanPhos is not limited to rhodium-catalyzed asymmetric hydrogenations. researchgate.net Researchers are actively developing new catalytic systems by pairing this versatile ligand with other transition metals and exploring novel reaction methodologies.

A notable development is the use of iridium-based catalysts. For instance, a cationic iridium-(Sc,Rp)-DuanPhos complex has proven highly effective in the enantioselective hydrogenation of acyclic N-arylimines, achieving high turnover numbers and excellent enantioselectivities. acs.orgresearchgate.net This has significant implications for the practical synthesis of chiral secondary amines, which are important building blocks for pharmaceuticals. smolecule.comresearchgate.net

Beyond hydrogenation, new applications for DuanPhos are emerging. It has been utilized as a catalytic ligand for the stereoselective synthesis of cyano-substituted dihydropyrroles through the annulation of cyanoallenes. sigmaaldrich.comlookchem.com Furthermore, Rhodium-DuanPhos systems have been employed in the intermolecular enantioselective hydroacylation of alkynes, leading to the formation of α- and β-substituted unsaturated ketones via kinetic resolution. sigmaaldrich.comlookchem.comacs.org These examples underscore the ongoing efforts to expand the catalytic repertoire of DuanPhos beyond its initial applications.

The development of new catalytic systems also involves exploring different reaction conditions and additives. For example, the use of a Brønsted acid as an activator in palladium-catalyzed hydrogenations with related chiral phosphine (B1218219) ligands has shown promise in synthesizing enantioenriched cyclic amines. acs.org Similar strategies could be explored with DuanPhos to unlock new reactivity and selectivity.

Exploration of Broader Substrate Scope

A key area of future research is the expansion of the substrate scope for this compound-based catalysts. While highly successful with certain classes of olefins and ketones, researchers are continuously testing the limits of its applicability to more challenging and diverse molecules. researchgate.net

Recent studies have demonstrated the successful asymmetric hydrogenation of a wide variety of functionalized olefins using Rhodium-DuanPhos catalysts. researchgate.net This includes the stereoselective preparation of β-amino nitriles from amino acrylonitriles and anti-1,3-amino alcohols from β-ketoenamide intermediates. sigmaaldrich.comlookchem.com The ligand has also been successfully applied to the hydrogenation of tetrasubstituted enamides and α,β-unsaturated carboxylic acids, showcasing its versatility. acs.orgbohrium.com

The exploration of substrate scope extends to the synthesis of complex and biologically relevant molecules. For instance, the Rhodium-DuanPhos catalyst has been used in the synthesis of intermediates for drugs like sitagliptin, a treatment for type 2 diabetes, through the asymmetric hydrogenation of enamines. Furthermore, iridium-catalyzed systems with DuanPhos have been used for the enantioselective hydrogenation of tetrasubstituted exocyclic olefins, providing an efficient route to dexmethylphenidate, a medication for ADHD. chinesechemsoc.org

The table below summarizes the expanding substrate scope of this compound in asymmetric catalysis, highlighting the diversity of functional groups and molecular architectures that can be successfully transformed.

| Substrate Class | Metal | Reaction Type | Product Type | Ref. |

| Acyclic N-arylimines | Iridium | Asymmetric Hydrogenation | Chiral Secondary Amines | acs.orgresearchgate.net |

| Cyanoallenes | - | Annulation | Cyano-substituted dihydropyrroles | sigmaaldrich.comlookchem.com |

| Alkynes | Rhodium | Enantioselective Hydroacylation | α- and β-substituted unsaturated ketones | sigmaaldrich.comlookchem.comacs.org |

| Amino acrylonitriles | Rhodium | Asymmetric Hydrogenation | β-amino nitriles | sigmaaldrich.comlookchem.com |

| β-ketoenamide intermediates | Rhodium | Asymmetric Hydrogenation | anti-1,3-amino alcohols | sigmaaldrich.comlookchem.com |

| Tetrasubstituted enamides | Rhodium | Asymmetric Hydrogenation | Chiral amides | acs.org |

| N-aryl β-enamino esters | Rhodium | Asymmetric Hydrogenation | Chiral β-amino esters | |

| Tetrasubstituted exocyclic olefins | Iridium | Asymmetric Hydrogenation | Chiral cyclic β-amino esters | chinesechemsoc.org |

| α,β-unsaturated carboxylic acids | Cobalt | Asymmetric Hydrogenation | Chiral carboxylic acids | bohrium.com |

| Enol phosphinates | Iridium | Asymmetric Hydrogenation | Chiral alkyl phosphinates | acs.org |

Integration with Flow Chemistry and Industrial Processes

The transition from batch to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for industrial chemical production. numberanalytics.comamf.chseqens.com Integrating this compound-based catalytic systems into flow processes is a promising area for future research and development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. amf.chhelgroup.com The enhanced heat and mass transfer in flow reactors can also be beneficial for highly exothermic hydrogenation reactions. helgroup.com Furthermore, the reduced reactor volume in flow systems enhances safety, particularly when working with hazardous reagents or under high pressure. numberanalytics.comseqens.com

The immobilization of DuanPhos catalysts on solid supports is a key strategy for their integration into flow reactors. This would facilitate catalyst recovery and reuse, a crucial factor for the economic viability of industrial processes, especially when using precious metal catalysts like rhodium and iridium. While specific examples of immobilized this compound in flow chemistry are still emerging, the principles and technologies for such applications are well-established. iqs.edu The development of robust and efficient methods for immobilizing DuanPhos without compromising its catalytic activity and selectivity will be a critical step towards its widespread industrial use in continuous manufacturing. smolecule.com

Sustainability and Green Chemistry Aspects in Catalysis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing catalyst design and application. researchgate.netacs.org Future research on this compound will likely focus on enhancing its sustainability profile.

A key aspect of green chemistry is the use of more abundant and less toxic metals. While rhodium and iridium have shown excellent results with DuanPhos, exploring its use with earth-abundant metals like iron and cobalt is a significant research direction. bohrium.comunibe.ch Recent successes in cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids using other chiral diphosphine ligands demonstrate the potential for developing more sustainable catalytic systems. bohrium.com

Another green chemistry principle is the use of environmentally benign solvents. sciforum.net Research into the performance of DuanPhos catalysts in greener solvents, such as water, ionic liquids, or bio-based solvents, is an important area of investigation. sciforum.net This could reduce the reliance on volatile organic compounds (VOCs) that are commonly used in catalysis.

Furthermore, the development of catalytic systems with high turnover numbers (TON) and turnover frequencies (TOF) is crucial for sustainability, as it minimizes the amount of catalyst required. The high efficiency already demonstrated by some Iridium-DuanPhos systems, with TONs up to 10,000, is a positive indicator of its potential in this regard. researchgate.net Continued efforts to optimize reaction conditions and catalyst stability will contribute to more sustainable chemical manufacturing. nih.gov

Advanced Computational Modeling for Catalyst Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. nih.govrsc.org In the context of this compound, computational studies can provide valuable insights into the mechanism of catalysis and the origins of enantioselectivity.

DFT calculations can be used to model the structures of catalyst-substrate complexes and the transition states of key reaction steps. nih.govrsc.org This information helps to elucidate the factors that control the stereochemical outcome of a reaction. For example, computational studies have been used to understand the role of C-H···π interactions in achieving high enantioselectivity in iridium-catalyzed hydrogenations. chinesechemsoc.org

Furthermore, computational screening can accelerate the discovery of new catalysts and the optimization of existing ones. By calculating descriptors such as adsorption energies and transition state energies, it is possible to predict the performance of different ligand-metal combinations for a given reaction. nih.gov This descriptor-based approach can guide experimental efforts and reduce the amount of trial-and-error required in catalyst development. nih.gov

As computational methods become more powerful and accurate, they will play an increasingly important role in the design of next-generation catalysts based on the DuanPhos scaffold. This includes the in-silico design of modified DuanPhos ligands with improved activity, selectivity, or stability, as well as the exploration of its potential in entirely new catalytic transformations. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and enantiomeric purity of (1R,1'R,2S,2'S)-DuanPhos in experimental settings?

- Methodology :

- Optical rotation : Measure the specific rotation ([α]²⁰/D +18° in chloroform) using polarimetry to verify enantiomeric purity .

- Melting point analysis : Confirm the compound’s melting point (mp 214–246°C) as a preliminary check .

- Spectroscopic characterization : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to cross-validate the structure against the SMILES string and InChI key provided in technical documentation .

Q. What are the primary catalytic applications of this compound in asymmetric hydrogenation?

- Key Applications :

- Stereoselective synthesis of dihydropyrroles : Catalyzes cyanide-mediated cyclization of cyanoalkenes .

- β-Amino nitrile preparation : Rhodium-catalyzed hydrogenation of amino acrylonitriles for chiral amine intermediates .

- Trans-1,3-amino alcohols : Hydrogenation of β-ketoamide intermediates with high stereocontrol .

Advanced Research Questions